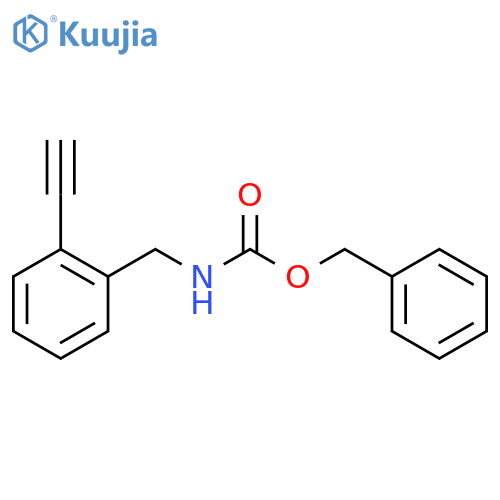

Cas no 2680727-38-0 (benzyl N-(2-ethynylphenyl)methylcarbamate)

benzyl N-(2-ethynylphenyl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28282188

- 2680727-38-0

- benzyl N-[(2-ethynylphenyl)methyl]carbamate

- benzyl N-(2-ethynylphenyl)methylcarbamate

-

- インチ: 1S/C17H15NO2/c1-2-15-10-6-7-11-16(15)12-18-17(19)20-13-14-8-4-3-5-9-14/h1,3-11H,12-13H2,(H,18,19)

- InChIKey: YKXLTBOAUGRQMM-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC1C=CC=CC=1C#C)=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 265.110278721g/mol

- どういたいしつりょう: 265.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

benzyl N-(2-ethynylphenyl)methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28282188-5.0g |

benzyl N-[(2-ethynylphenyl)methyl]carbamate |

2680727-38-0 | 95.0% | 5.0g |

$2235.0 | 2025-03-19 | |

| Enamine | EN300-28282188-2.5g |

benzyl N-[(2-ethynylphenyl)methyl]carbamate |

2680727-38-0 | 95.0% | 2.5g |

$1509.0 | 2025-03-19 | |

| Enamine | EN300-28282188-0.1g |

benzyl N-[(2-ethynylphenyl)methyl]carbamate |

2680727-38-0 | 95.0% | 0.1g |

$678.0 | 2025-03-19 | |

| Enamine | EN300-28282188-0.5g |

benzyl N-[(2-ethynylphenyl)methyl]carbamate |

2680727-38-0 | 95.0% | 0.5g |

$739.0 | 2025-03-19 | |

| Enamine | EN300-28282188-10g |

benzyl N-[(2-ethynylphenyl)methyl]carbamate |

2680727-38-0 | 10g |

$3315.0 | 2023-09-09 | ||

| Enamine | EN300-28282188-0.05g |

benzyl N-[(2-ethynylphenyl)methyl]carbamate |

2680727-38-0 | 95.0% | 0.05g |

$647.0 | 2025-03-19 | |

| Enamine | EN300-28282188-5g |

benzyl N-[(2-ethynylphenyl)methyl]carbamate |

2680727-38-0 | 5g |

$2235.0 | 2023-09-09 | ||

| Enamine | EN300-28282188-1g |

benzyl N-[(2-ethynylphenyl)methyl]carbamate |

2680727-38-0 | 1g |

$770.0 | 2023-09-09 | ||

| Enamine | EN300-28282188-0.25g |

benzyl N-[(2-ethynylphenyl)methyl]carbamate |

2680727-38-0 | 95.0% | 0.25g |

$708.0 | 2025-03-19 | |

| Enamine | EN300-28282188-1.0g |

benzyl N-[(2-ethynylphenyl)methyl]carbamate |

2680727-38-0 | 95.0% | 1.0g |

$770.0 | 2025-03-19 |

benzyl N-(2-ethynylphenyl)methylcarbamate 関連文献

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

8. Book reviews

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

benzyl N-(2-ethynylphenyl)methylcarbamateに関する追加情報

Benzoylethynylphenylmethylcarbamate: A Comprehensive Overview

The compound with CAS No 2680727-38-0, commonly referred to as benzyl N-(2-ethynylphenyl)methylcarbamate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a benzyl group with an ethynylphenyl moiety, making it a valuable tool in drug discovery and materials science.

Benzyl N-(2-ethynylphenyl)methylcarbamate is characterized by its aromatic benzene ring, which contributes to its stability and reactivity. The presence of the ethynyl group (a carbon-carbon triple bond) introduces additional electronic properties, enhancing its potential for use in various applications. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of antiviral and anticancer agents.

One of the most promising areas of research involving this compound is its application in drug delivery systems. The methylcarbamate group in the molecule has been shown to enhance bioavailability and reduce toxicity when incorporated into therapeutic agents. This makes benzyl N-(2-ethynylphenyl)methylcarbamate a critical intermediate in the creation of targeted drug delivery systems, which are essential for modern medicine.

Moreover, the compound's ability to form stable conjugates with other molecules has led to its use in materials science. Researchers have explored its potential as a building block for advanced polymers and nanomaterials, leveraging its unique electronic properties to create materials with enhanced mechanical and thermal stability.

In terms of synthesis, benzyl N-(2-ethynylphenyl)methylcarbamate can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic techniques have made these processes more efficient and scalable, enabling large-scale production for industrial applications.

The compound's structure also lends itself well to click chemistry, a field that emphasizes the development of efficient and selective chemical reactions. By incorporating benzyl N-(2-ethynylphenyl)methylcarbamate into click reactions, chemists can rapidly assemble complex molecules with high precision, further expanding its utility in drug discovery and materials synthesis.

Another area where this compound has shown promise is in biological imaging. Its fluorescent properties make it an ideal candidate for use as a probe in live-cell imaging studies, allowing researchers to track cellular processes with unprecedented clarity.

Despite its numerous advantages, the synthesis and application of benzyl N-(2-ethynylphenyl)methylcarbamate are not without challenges. Issues such as scalability and cost-effectiveness must be addressed to ensure its widespread adoption in industrial settings.

In conclusion, benzyl N-(2-ethynylphenyl)methylcarbamate (CAS No 2680727-38-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond.

2680727-38-0 (benzyl N-(2-ethynylphenyl)methylcarbamate) 関連製品

- 2697176-73-9(2-(dihydroxyboranyl)-5-phenylbenzoic acid)

- 1361849-65-1(2',4'-Dichloro-6-fluoro-biphenyl-2-carboxylic acid)

- 438218-86-1(3-(5-Fluoro-2-Nitrophenoxy)Methyl-4-Methoxybenzaldehyde)

- 2012873-98-0(3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride)

- 1813564-69-0(2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid)

- 1805336-83-7(Ethyl 4-(chloromethyl)-2-(difluoromethyl)pyridine-3-acetate)

- 1697433-05-8(2-(2-bromo-4-fluorophenyl)propanal)

- 89296-48-0(Vaccenic Acid Ethyl Ester)

- 1448046-56-7(3-(benzenesulfonyl)-1-(2,4-dimethylbenzenesulfonyl)pyrrolidine)

- 2649016-26-0(tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate)